molecular formula C16H15ClO3 B7962907 Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate

Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate

Cat. No.: B7962907
M. Wt: 290.74 g/mol
InChI Key: ULHQEIZWKABSLO-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 4-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate typically involves the esterification of 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid.

    Reduction: 2-[4-(4-chloro-2-methoxyphenyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(4-chloro-2-methylphenyl)phenyl]acetate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2-[4-(4-chloro-2-hydroxyphenyl)phenyl]acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-[4-(4-bromo-2-methoxyphenyl)phenyl]acetate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-19-15-10-13(17)7-8-14(15)12-5-3-11(4-6-12)9-16(18)20-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHQEIZWKABSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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